N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its broad-spectrum applications in various fields, including medicine, pharmacology, and industrial chemistry . The incorporation of the sulfonamide group into the quinoxaline framework enhances its therapeutic potential and biomedical applications .
Preparation Methods
The synthesis of N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The sulfonamide group is then introduced through a reaction with a suitable sulfonyl chloride. Industrial production methods often adopt green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It has shown promise in anticancer and anti-inflammatory research.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to inhibit various enzymes and receptors, leading to its therapeutic effects . The sulfonamide group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: Known for its antimicrobial properties.
The uniqueness of this compound lies in its combined quinoxaline and sulfonamide moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C18H12ClN3O2S |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H12ClN3O2S/c19-17-18(21-16-8-4-3-7-15(16)20-17)22-25(23,24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,22) |
InChI Key |
SGXPMUXCSGOXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.